Endoxifen hydrochloride Endoxifen hydrochloride Endoxifen Hydrochloride is the hydrochloride salt and the z (cis-) stereoisomer of endoxifen with potential antineoplastic activity. Endoxifen, the active metabolite of tamoxifen, competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA and thus reducing DNA synthesis. Unlike tamoxifen, however, which relies on CYP2D6 activity for its conversion to the active metabolite endoxifen, the direct administration of endoxifen bypasses the CYP2D6 route. As CYP2D6 activity can vary widely among individuals due to genetic CYP2D6 polymorphisms, endoxifen is therefore theoretically more potent and more uniform in its bioavailability across patient populations.
Brand Name: Vulcanchem
CAS No.: 1032008-74-4
VCID: VC0527150
InChI: InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Molecular Formula: C25H28ClNO2
Molecular Weight: 409.9 g/mol

Endoxifen hydrochloride

CAS No.: 1032008-74-4

Cat. No.: VC0527150

Molecular Formula: C25H28ClNO2

Molecular Weight: 409.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Endoxifen hydrochloride - 1032008-74-4

Specification

CAS No. 1032008-74-4
Molecular Formula C25H28ClNO2
Molecular Weight 409.9 g/mol
IUPAC Name 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Standard InChI InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
Standard InChI Key RPFIMPDXTABYCN-BJFQDICYSA-N
Isomeric SMILES CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Canonical SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Endoxifen hydrochloride is characterized by the molecular formula C25H28ClNO2 and has a molecular weight of 409.9 g/mol . It is specifically the hydrochloride salt form of the Z (cis) stereoisomer of endoxifen .

The IUPAC name for the compound is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride . The chemical structure features a triphenylethylene core with a basic side chain that allows for salt formation with hydrochloric acid, improving its stability and solubility characteristics .

Table 1: Chemical Properties of Endoxifen Hydrochloride

PropertyValue
Molecular FormulaC25H28ClNO2
Molecular Weight409.9 g/mol
IUPAC Name4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Physical StateSolid
Parent CompoundEndoxifen
StereochemistryZ-isomer (cis)

Structurally, endoxifen hydrochloride is distinguished from other tamoxifen derivatives by its specific stereochemistry and salt form, which contribute to its unique pharmacological profile .

Pharmacology and Mechanism of Action

Protein Kinase C Inhibition

Beyond its antiestrogenic activity, endoxifen hydrochloride exhibits significant inhibition of Protein Kinase C (PKC), particularly the beta isoform (PKCβ) . This second mechanism of action is particularly relevant in the treatment of bipolar disorder, where excessive PKC activation is associated with manic symptoms .

Research findings indicate that endoxifen shows fourfold higher potency in inhibiting PKC activity compared with tamoxifen . At clinical concentrations (approximately 5 μM), endoxifen significantly alters the phosphoproteome of cells by inhibiting PKCβ1 kinase activity more potently than other PKC isoforms .

The dual mechanism of endoxifen involving both estrogen receptor modulation and PKC inhibition contributes to its versatility as a therapeutic agent across different disease states .

Pharmacokinetics

Absorption and Distribution

Endoxifen hydrochloride demonstrates favorable pharmacokinetic properties when administered orally. Clinical studies have shown that steady-state plasma concentrations are achieved relatively quickly, with an approximate 3.5-fold accumulation observed by day 28 of treatment . Pharmacokinetic analyses reveal that the area under the concentration-time curve (AUC) increases linearly with dose, indicating predictable dose-related exposure .

At the starting dose of 20 mg/day, endoxifen steady-state concentrations (Css) of approximately 146 ng/mL (390 nM) have been achieved, while at higher doses of 160 mg/day, concentrations reach approximately 1,950 ng/mL (5,200 nM) . These concentrations substantially exceed those typically achieved with tamoxifen administration, which is a significant pharmacokinetic advantage .

Metabolism and Elimination

Unlike tamoxifen, which requires conversion by CYP2D6 to form endoxifen, direct administration of endoxifen hydrochloride bypasses this metabolic requirement, eliminating variability due to CYP2D6 polymorphisms . This characteristic represents a significant advantage, as CYP2D6 activity can vary widely among individuals, affecting tamoxifen efficacy .

The elimination half-life of endoxifen hydrochloride ranges from 30.6 to 55.9 hours, allowing for once-daily dosing . Studies indicate that very low amounts (<0.26% of dose) of Z-endoxifen are excreted in the urine, suggesting that hepatic clearance is the primary elimination pathway . This finding aligns with previous studies showing that tamoxifen clearance is driven by the liver .

Clinical Applications

Breast Cancer Treatment

Endoxifen hydrochloride has demonstrated substantial clinical potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases that have become resistant to other endocrine therapies . Clinical trials have focused on patients with ER+ metastatic or locally recurrent breast cancer who have progressed on multiple prior lines of endocrine therapy .

The rationale for using endoxifen in tamoxifen-resistant patients is supported by its distinct mechanism of action and higher potency . Early phase studies have demonstrated substantial antitumor activity in patients with prior progression on tamoxifen, providing definitive evidence for the benefit of endoxifen in tamoxifen-resistant patients .

Clinical Trials and Research Findings

Phase I Trials

Multiple phase I clinical trials have evaluated endoxifen hydrochloride across different patient populations:

  • A phase I trial of oral Z-endoxifen in women with ER+ metastatic breast cancer determined its toxicities, maximum tolerated dose (MTD), pharmacokinetics, and clinical activity . This first-in-human study used an accelerated titration design followed by a 3+3 design with expansion at specific dose levels .

  • Another phase I study evaluated Z-endoxifen in patients with advanced gynecologic malignancies, examining doses up to 360 mg daily . This study demonstrated linear pharmacokinetics and clinical benefit in both breast and non-breast malignancies .

  • A phase I trial of endoxifen gel versus placebo gel investigated topical application in women undergoing breast surgery, focusing on dermal tolerability, safety, and breast tissue concentrations .

Dosage and Administration

Endoxifen hydrochloride has been studied in various formulations and dosages:

  • Oral tablets/capsules: Dosages ranging from 20 mg/day to 360 mg/day have been investigated, with significant clinical activity observed across this range .

  • Topical gel: Applied to the breast skin at doses of 10 mg daily (5 mg per breast) and 20 mg daily (10 mg per breast) .

The recommended phase 2 dose (RP2D) established in the first-in-human study led to a randomized phase II clinical trial comparing endoxifen (80 mg/day) with tamoxifen (20 mg/day) in women experiencing progression during prior aromatase inhibitor therapy .

Comparative Advantages Over Tamoxifen

Endoxifen hydrochloride offers several significant advantages over its parent compound tamoxifen:

  • Direct activity without metabolic activation: Unlike tamoxifen, which relies on CYP2D6 for conversion to its active metabolite endoxifen, direct administration of endoxifen bypasses this requirement, eliminating variability due to CYP2D6 polymorphisms .

  • Higher potency: Endoxifen demonstrates 30-100 times greater potency than tamoxifen in its antiestrogenic effects .

  • Distinct mechanism of action: Unlike tamoxifen or 4-hydroxytamoxifen, endoxifen appears to target ERα for degradation in breast cancer cells, suggesting a mechanism similar to selective estrogen receptor degraders .

  • Activity in tamoxifen-resistant disease: Clinical trials have demonstrated activity of endoxifen in patients who have progressed on tamoxifen therapy, indicating its potential to overcome resistance mechanisms .

  • Higher achievable plasma concentrations: Direct administration of endoxifen achieves much higher plasma concentrations than those seen with tamoxifen therapy, which may contribute to its enhanced efficacy .

Future Directions and Ongoing Research

The development of endoxifen hydrochloride continues to evolve with several ongoing research initiatives:

  • A randomized phase II clinical trial (A011203; ClinicalTrials.gov identifier: NCT02311933) comparing endoxifen (80 mg/day) with tamoxifen (20 mg/day) in women experiencing progression during prior aromatase inhibitor therapy .

  • Further investigation of topical endoxifen gel for breast cancer prevention and treatment .

  • Additional studies in bipolar disorder to optimize dosing and characterize long-term efficacy and safety .

  • Exploration of endoxifen's effects on bone health and potential applications in osteoporosis prevention .

  • Investigation of combination therapies with endoxifen for enhanced anticancer effects or to overcome resistance mechanisms.

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